4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromophenol with 2-fluoro-4-methylbenzaldehyde under specific conditions to form the imine linkage. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenol derivatives .
Scientific Research Applications
4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets .
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as proteins or enzymes. The imine group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This interaction is crucial for studying protein dynamics and functions in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluorophenol: A compound with similar structural features but lacks the imine group.
2-fluoro-4-methylphenol: Another related compound that does not contain the bromine atom or the imine linkage.
Uniqueness
4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol is unique due to its combination of bromine, fluorine, and imine functionalities. This unique structure allows it to interact with a broader range of molecular targets compared to its similar compounds, making it a versatile tool in proteomics research .
Properties
IUPAC Name |
4-bromo-2-[(2-fluoro-4-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIYGXFPWYUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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